molecular formula C17H20N6OS B2586498 1-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-2-(pyrimidin-2-ylthio)ethanone CAS No. 2034297-97-5

1-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-2-(pyrimidin-2-ylthio)ethanone

Cat. No.: B2586498
CAS No.: 2034297-97-5
M. Wt: 356.45
InChI Key: XPULWWDKRBBMCW-UHFFFAOYSA-N
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Description

This compound features a cyclopenta[c]pyridazine core fused with a piperazine ring and a pyrimidinylthio-ethanone substituent. The pyrimidin-2-ylthio group introduces a sulfur-containing substituent, which may influence electronic properties and metabolic stability.

Properties

IUPAC Name

1-[4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl]-2-pyrimidin-2-ylsulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6OS/c24-16(12-25-17-18-5-2-6-19-17)23-9-7-22(8-10-23)15-11-13-3-1-4-14(13)20-21-15/h2,5-6,11H,1,3-4,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPULWWDKRBBMCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=NN=C2C1)N3CCN(CC3)C(=O)CSC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-2-(pyrimidin-2-ylthio)ethanone is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various activity profiles based on recent studies.

Chemical Structure and Properties

The compound features a piperazine ring , a cyclopenta[c]pyridazine moiety , and a pyrimidinylthio group , contributing to its unique pharmacological properties. The molecular formula is C19H22N4SC_{19}H_{22}N_4S, with a molecular weight of approximately 342.47 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include cyclization and substitution reactions. Notably, the cyclopenta[c]pyridazine component is synthesized through the condensation of appropriate precursors under controlled conditions.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties . For instance, it has been shown to inhibit the proliferation of various cancer cell lines, including:

Cell LineIC50 (µM)Reference
MCF-7 (breast)5.4
HCT116 (colon)3.8
A549 (lung)4.2

The mechanism of action appears to involve the inhibition of specific protein kinases involved in cell signaling pathways that regulate cell growth and survival.

Antimicrobial Activity

In addition to its anticancer effects, the compound has demonstrated antimicrobial activity against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)Reference
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

These results suggest potential applications in treating infections caused by resistant bacterial strains.

Neuroprotective Effects

Emerging research indicates that the compound may also possess neuroprotective properties , potentially beneficial in neurodegenerative diseases. It is hypothesized that it may modulate neurotransmitter systems or reduce oxidative stress in neuronal cells.

Case Studies

  • Case Study on Anticancer Efficacy : In a preclinical study involving MCF-7 breast cancer cells, treatment with the compound resulted in a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. The study concluded that the compound's ability to induce apoptosis could make it a candidate for further development as an anticancer agent.
  • Antimicrobial Screening : A comprehensive antimicrobial screening was conducted against standard strains using agar well diffusion methods. The compound showed varying degrees of effectiveness, particularly against Gram-positive bacteria, indicating its potential as an antimicrobial agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Average Mass Key Substituents/Features Reference
1-(4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-2-(pyrimidin-2-ylthio)ethanone C₁₇H₁₉N₇OS 393.45 g/mol Cyclopenta[c]pyridazine, pyrimidinylthio, piperazine N/A
[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yl)-1-piperazinyl]{1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-3-azetidinyl}methanone C₂₄H₂₉N₉O 459.56 g/mol Cyclopenta[c]pyridazine, azetidine, 3,5-dimethylpyrazolylpyrimidine
1-[4-(4-Nitrophenyl)piperazin-1-yl]-2-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-yl)ethanone C₁₉H₂₂N₄O₃S 386.47 g/mol Tetrahydrothienopyridine, 4-nitrophenylpiperazine
1-(3-Amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)ethanone C₁₂H₁₃N₃OS 247.31 g/mol Cyclopenta[b]thienopyridine, acetyl, amino substituent

Substituent-Driven Functional Differences

  • Pyrimidinylthio vs. Azetidine-Pyrazolylpyrimidine (Target vs. ) : The azetidine-pyrazolylpyrimidine substituent in introduces steric bulk and hydrogen-bonding capacity, which may enhance target selectivity but reduce solubility. In contrast, the pyrimidinylthio group in the target compound offers a planar, sulfur-rich motif that could improve membrane permeability and metabolic stability.
  • Tetrahydrothienopyridine vs. Cyclopenta[c]pyridazine (Target vs. The fully aromatic cyclopenta[c]pyridazine in the target compound likely enhances π-π stacking interactions with aromatic residues in enzyme binding pockets.
  • Amino-Acetyl vs. Piperazine Linker (Target vs.

Research Findings and Structural Insights

  • This suggests that the target compound’s conformation and intermolecular interactions could be elucidated using similar methods.
  • Synthetic Routes : The synthesis of pyridazine-piperazine hybrids (e.g., ) typically involves nucleophilic substitution or coupling reactions, as seen in the preparation of compound 7a/7b in .

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